5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
The compound “5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities, including antiviral properties .
Synthesis Analysis
The synthesis of similar compounds starts from 4-chlorobenzoic acid. The process involves six steps: esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis
The molecular structure of a similar compound, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole, has been determined using X-ray diffraction . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antiviral potential. Notably, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This suggests a potential role in plant protection against viral infections.
- Sulfonamide derivatives have been studied for herbicidal properties in agriculture . Investigating the effects of this compound on plant growth and pest resistance could be valuable.
Antiviral Activity
Agricultural Applications
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned, it’s known that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors . This could potentially explain some of the biological activities of this compound.
Future Directions
properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2N3OS2/c16-8-1-4-10(5-2-8)23-15-13(20-21-24-15)14(22)19-12-6-3-9(17)7-11(12)18/h1-7H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTJGTRXOJYOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=NS2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide |
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